molecular formula C17H36O B025976 4-Heptadecanol CAS No. 103385-34-8

4-Heptadecanol

Cat. No. B025976
M. Wt: 256.5 g/mol
InChI Key: YPNRSIHGYMWAIQ-UHFFFAOYSA-N
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Description

4-Heptadecanol is a saturated fatty alcohol with the CAS number 1454-85-9 . It is a compound with the molecular formula C17H36O .


Molecular Structure Analysis

4-Heptadecanol has a molecular formula of C17H36O . It contains a total of 53 bonds, including 17 non-H bonds, 14 rotatable bonds, 1 hydroxyl group, and 1 secondary alcohol .

Scientific Research Applications

  • Antimicrobial Agent Synthesis : 4-Heptadecanol is used in the synthesis of new palladium complexes, which have demonstrated antimicrobial activity against various bacteria and fungi (Chehrouri et al., 2020).

  • Oligodeoxyribonucleotide Conjugates : It serves as a lipophilic alcohol in the synthesized oligodeoxyribonucleotide conjugates, playing a role in genetic and molecular biology studies (Kobyláska et al., 1998).

  • Surface Film in Water : 4-Heptadecanol acts as a surface-active compound, reducing evaporation and affecting heat flux and near-surface temperature structure in water, which has implications in environmental and material sciences (Katsaros & Garrett, 1982).

  • Photocatalysis : It's involved in the rational design of the heptazine-based polymer melon (g-C3N4), a promising photocatalyst for hydrogen evolution, where cyanamide groups yield significantly improved rates and efficiencies (Lau et al., 2016).

  • Enantioselective Catalysis : Substituted catalysts with 4-Heptadecanol can perform enantioselective beta-elimination of meso-epoxides with high enantioselectivities, relevant in chemical synthesis and pharmaceuticals (Bertilsson et al., 2002).

  • Chemical Fixation of CO2 : Heptanuclear 3d-4f helicates synthesized from 4-Heptadecanol show high catalytic activity for coupling CO2 and epoxides to obtain cyclic carbonates, which is crucial for environmental and industrial chemistry (Wang et al., 2018).

  • Structural Biology : In bacteriophage T7 gene 4 primase/helicase, a switch between heptamer and hexamer forms, possibly involving 4-Heptadecanol, provides a ring-opening mechanism for single-stranded DNA binding, vital in virology and genetic research (Crampton et al., 2006).

  • Boron Neutron Capture Therapy : Nido-carborane cluster lipid synthesized from heptadecanol is a potential lipid for this therapy, highlighting its medical and therapeutic applications (Nakamura et al., 2004).

  • Ice Nucleation Studies : Observations in heptadecanol-covered water contribute to understanding ice nucleation, with implications in climatology and material sciences (Ochshorn & Cantrell, 2006).

  • Phase Transition Thermodynamics : Studies on long-chain linear alcohols including 4-Heptadecanol provide insights into the thermodynamics of phase transitions, relevant in physical chemistry and material sciences (Nagrimanov et al., 2020).

Safety And Hazards

According to the safety data sheet, 4-Heptadecanol should be handled with care to avoid contact with skin and eyes, and inhalation of dust should be avoided . In case of contact, immediate medical attention is advised .

properties

IUPAC Name

heptadecan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O/c1-3-5-6-7-8-9-10-11-12-13-14-16-17(18)15-4-2/h17-18H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNRSIHGYMWAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40631291
Record name Heptadecan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Heptadecanol

CAS RN

103385-34-8
Record name Heptadecan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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